

# how to measure fenebrutinib concentrations in cerebrospinal fluid

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## Compound Focus: Fenebrutinib

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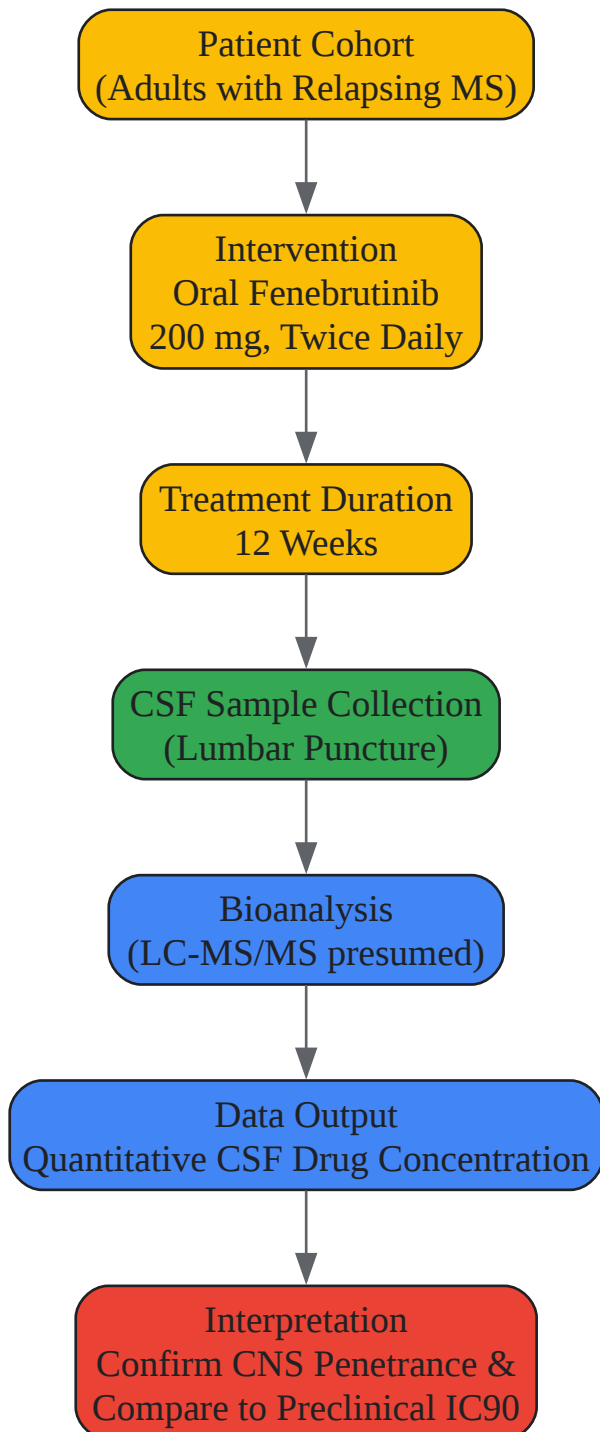
## CSF Concentration Data from Clinical Studies

The table below summarizes the key findings from clinical studies that have successfully measured **fenebrutinib** levels in human CSF:

Study / Trial Phase	Dosing Regimen	CSF Sampling Time	Mean CSF Concentration (ng/mL)	Significance / Interpretation
Phase II FENopta Study (subgroup) [1]	200 mg, twice daily for 12 weeks	After 12 weeks of continuous treatment	43.1 ng/mL	Confirms fenebrutinib is CNS-penetrant; concentration is sufficient for target engagement based on preclinical IC90 estimates [1].
Non-Human Primate (NHP) Study [2]	10 mg/kg, single daily oral dose	Not specified (crossover study)	12.9 ng/mL (kp,uu CSF=0.15)	Provided an estimate of CSF exposure; however, the study concluded this level was below the estimated IC90 for target inhibition [2].

## Experimental Workflow for CSF Analysis

The following diagram outlines the high-level workflow for assessing **fenebrutinib**'s CNS penetration in a clinical trial, based on the methodologies used in the FENopta study [1] [3].



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### Workflow Steps:

- **Patient Cohort:** The study enrolled adults (aged 18-55) with relapsing multiple sclerosis (RMS) [3]. Participants entering the optional CSF substudy constituted a smaller subgroup (e.g., n=11 in one report) [1].
- **Intervention & Duration:** Patients received a fixed oral dose of 200 mg **fenebrutinib** twice daily for a continuous period of 12 weeks [3].
- **CSF Sample Collection:** CSF was collected via lumbar puncture. In the FENopta substudy, sampling occurred after 12 weeks of continuous dosing to measure steady-state concentrations [1].
- **Bioanalysis:** The specific analytical technique is not explicitly detailed in the public releases. However, the measurement of small molecule drug concentrations in biological matrices like CSF is typically performed using highly sensitive and specific methods such as **Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)**.
- **Data Output & Interpretation:** The quantitative result (e.g., 43.1 ng/mL) is interpreted in the context of preclinical data. Researchers compare the achieved CSF concentration to the half-maximal (IC50) or 90% inhibitory (IC90) concentration required to block BTK activity in cellular assays to confirm target engagement is feasible [1].

## Key Mechanistic Insights and Significance

The ability to measure **fenebrutinib** in the CSF is critical because it provides direct evidence for its proposed mechanism of action in multiple sclerosis.

- **Dual Inhibition:** **Fenebrutinib** is designed to be a dual inhibitor, targeting not only B-cells in the periphery but also **microglia** (the resident innate immune cells of the brain) [4] [5].
- **Overcoming the Blood-Brain Barrier (BBB):** To modulate the activity of microglia and CNS-compartmentalized B-cells, a therapeutic molecule must cross the BBB [6]. The measured CSF concentration is a key pharmacodynamic marker that confirms the drug reaches its intended site of action within the CNS.
- **Functional Evidence:** A 2024 preclinical study demonstrated that at concentrations achievable in the CNS, **fenebrutinib** can block specific human microglial signaling pathways (such as those activated by Fcγ receptors) that are relevant to MS pathology [5]. This links the pharmacokinetic data (CSF concentration) to a pharmacodynamic response (modulation of microglial function).

## A Note on Protocol Details

The publicly available sources, such as clinical trial registries, press releases, and published papers, confirm that CSF concentration was measured and report the resultant data. However, they do not contain the granular, step-by-step **Application Notes or Protocols** used in the laboratory for the bioanalysis itself. These detailed methodologies—covering sample preparation, specific LC-MS/MS parameters, calibration standards, and validation data—are typically proprietary and are held by the sponsor (Genentech/Roche) or described in internal, non-public documents.

## Conclusion

In summary, the measurement of **fenebrutinib** in cerebrospinal fluid is a validated approach to demonstrate central nervous system penetration. The available data robustly confirms that **fenebrutinib** reaches concentrations in the CSF that are anticipated to be pharmacologically relevant.

For laboratory scientists aiming to establish their own bioanalytical method, the recommended path is to develop a sensitive **LC-MS/MS assay**, as this is the industry standard for the quantitative determination of small molecule drugs in biological fluids.

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